1,2,5-Triphenylcyclopenta-2,4-dien-1-ol
Description
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol is a cyclopentadienol derivative featuring three phenyl substituents at positions 1, 2, and 5 of the cyclopentene ring. Its structure combines aromaticity with the electron-rich nature of the cyclopentadienol moiety, enabling diverse reactivity patterns, such as hydrogen bonding (via the hydroxyl group) and π-π interactions (via phenyl rings) .
Properties
CAS No. |
67152-55-0 |
|---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,2,5-triphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C23H18O/c24-23(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(23)19-12-6-2-7-13-19/h1-17,24H |
InChI Key |
YAQCEOSZQBORTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentadienone with phenyl-substituted reagents. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,2,5-Triphenylcyclopenta-2,4-dien-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5-triphenylcyclopenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo sigmatropic shifts and Diels-Alder reactions, which are essential for its reactivity and stability . These reactions allow the compound to form stable intermediates and products, which are crucial for its applications in various fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1,2,5-Triphenylcyclopenta-2,4-dien-1-ol is best understood through comparisons with analogs. Below is a detailed analysis of key differences and similarities:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings from Comparative Studies:
Electronic Effects: The hydroxyl group in this compound enhances acidity (pKa ~10–12) compared to ketone-containing analogs like 2,3,4,5-Tetraphenylcyclopent-2-en-1-one, which lack hydrogen-bonding donors . Conjugation in the cyclopentadienol ring stabilizes the diene system, making it less reactive toward electrophilic addition than open-chain analogs like (2E,4E)-5-Phenyl-penta-2,4-dien-1-ol .
Steric and Solubility Properties: The terphenyl-linked bis-cyclopentadienol derivative () exhibits significantly lower solubility in polar solvents due to increased steric bulk from multiple phenyl groups . this compound shows moderate solubility in toluene and dichloromethane, whereas dione derivatives (e.g., 3,4,5-Triphenylcyclopent-3-ene-1,2-dione) are more soluble in acetone due to dipole interactions .
Biological and Synthetic Relevance: Hydroxyl-bearing cyclopentadienols are more likely to engage in biological interactions (e.g., enzyme inhibition) compared to ketone or dione derivatives, as seen in studies of related dienols .
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